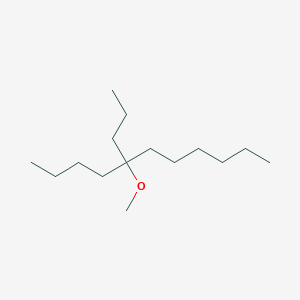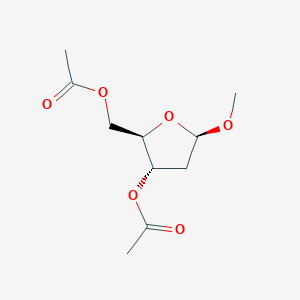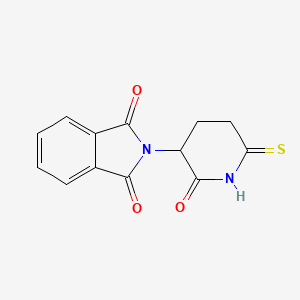
2-(2-Oxo-6-thioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
2-(2-Oxo-6-thioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is commonly known as thalidomide and has been used as a sedative, anti-inflammatory, and immunomodulatory drug. However, due to its teratogenic effects, it was banned for human use in the 1960s. Despite this, thalidomide has been extensively studied for its mechanism of action and potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- The compound has been involved in studies focused on the synthesis of enantiomers and their structural properties. For instance, Blaschke and Graute (1987) worked on synthesizing the enantiomers of this compound's C-methyl derivative, proving their enantiomeric purity through capillary gas chromatography (Blaschke & Graute, 1987).
Antimicrobial Applications
- Research by Jat et al. (2006) explored the synthesis of pyrazolo-thiazolyl alkoxy derivatives of this compound and evaluated their antimicrobial activities against various bacteria and fungi, indicating its potential in antimicrobial applications (Jat, Salvi, Talesara, & Joshi, 2006).
Medicinal Chemistry
- Kerrigan and Shirley (1996) found that derivatives of 2-[(alkylsulfonyl)oxy]-1H-isoindole-1,3(2H)-diones, which relate to the structure of the compound , exhibit enhanced inhibitory potency for human leukocyte elastase (Kerrigan & Shirley, 1996).
Chemotherapeutic Potential
- Jain et al. (2006) synthesized novel azaimidoxy compounds related to this compound and screened them for antimicrobial activities, exploring their potential as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).
Agricultural Chemistry
- A study by Hai (2007) discussed the synthesis of a N-phenylphthalimide compound with herbicidal activity, highlighting the agricultural applications of derivatives of this compound (Hai, 2007).
Inhibitory Effects in Angiogenesis
- Lepper et al. (2004) examined thalidomide analogues, including this compound, for their ability to inhibit angiogenesis, which is crucial for treating solid tumors (Lepper et al., 2004).
Eigenschaften
IUPAC Name |
2-(2-oxo-6-sulfanylidenepiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-11-9(5-6-10(19)14-11)15-12(17)7-3-1-2-4-8(7)13(15)18/h1-4,9H,5-6H2,(H,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFLWRDNFCUNQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=S)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-6-thioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

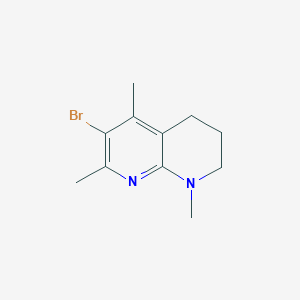

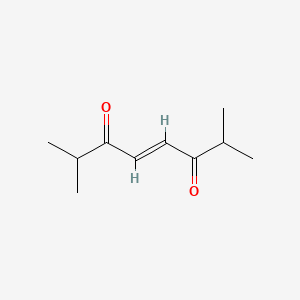
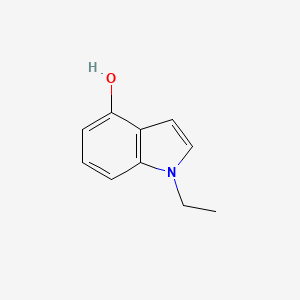
![4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-ol](/img/structure/B3275622.png)


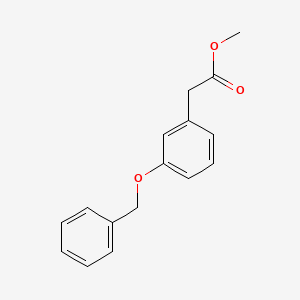

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid](/img/structure/B3275644.png)
